An In-depth Technical Guide to 4-(3,4-Dinitrobenzyl)morpholine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(3,4-Dinitrobenzyl)morpholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3,4-Dinitrobenzyl)morpholine, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available in public databases, this document synthesizes established chemical principles and data from analogous structures to offer a robust predictive profile. We will delve into its physicochemical properties, propose a detailed synthetic route based on well-established reactions, and explore its potential reactivity and applications, grounding our discussion in authoritative chemical literature.
Introduction: The Significance of the Morpholine Scaffold and Dinitroaromatic Systems
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety in drug design.[3] When appended to a dinitroaromatic system, as in 4-(3,4-Dinitrobenzyl)morpholine, the resulting molecule combines the advantageous properties of the morpholine group with the unique electronic characteristics of the dinitrobenzyl moiety. The two nitro groups are strong electron-withdrawing groups that significantly influence the reactivity of the benzyl ring and the benzylic position, opening avenues for diverse chemical transformations and potential biological activities.
Physicochemical Properties: A Predictive Analysis
Due to the absence of specific experimental data for 4-(3,4-Dinitrobenzyl)morpholine, the following properties are predicted based on the known characteristics of its constituent functional groups and data from similar molecules, such as 4-(3-Nitrobenzyl)morpholine.[4][5]
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₁₃N₃O₅ | Calculated from structure |
| Molecular Weight | 267.24 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a crystalline solid | Based on similar nitroaromatic compounds |
| Melting Point | Estimated to be in the range of 80-120 °C | Extrapolated from 4-(3-Nitrobenzyl)morpholine (73 °C)[4] and the effect of an additional nitro group |
| Boiling Point | > 350 °C (with decomposition) | High polarity and molecular weight suggest a high boiling point |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The morpholine moiety enhances aqueous solubility to some extent, while the dinitrobenzyl group is lipophilic. |
| pKa (of the morpholinium ion) | Estimated to be around 5.5 - 6.0 | The electron-withdrawing nitro groups on the benzyl ring will decrease the basicity of the morpholine nitrogen compared to morpholine itself (pKa of conjugate acid ~8.4).[6] |
Synthesis of 4-(3,4-Dinitrobenzyl)morpholine: A Proposed Protocol
The most direct and established method for the synthesis of N-benzylmorpholine derivatives is the nucleophilic substitution reaction between a benzyl halide and morpholine.[7] This reaction is typically efficient and proceeds under mild conditions.
Reaction Principle
The synthesis of 4-(3,4-Dinitrobenzyl)morpholine is predicated on a classic SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dinitrobenzyl chloride. The two electron-withdrawing nitro groups on the aromatic ring activate the benzylic position towards nucleophilic attack. A mild base is typically added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Caption: Proposed workflow for the synthesis of 4-(3,4-Dinitrobenzyl)morpholine.
Detailed Experimental Protocol
Materials:
-
3,4-Dinitrobenzyl chloride
-
Morpholine[8]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3,4-dinitrobenzyl chloride (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of benzyl chloride) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Nucleophile: Add morpholine (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to a gentle reflux (around 80°C) for 2-4 hours to expedite the reaction. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(3,4-Dinitrobenzyl)morpholine.
Structural Characterization: Predicted Spectral Data
The following spectral data are predictions based on the analysis of the structure and comparison with data for similar compounds.[1][9]
¹H NMR Spectroscopy
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Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm). The proton between the two nitro groups is expected to be the most downfield.
-
Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two benzylic protons.
-
Morpholine Protons: Two multiplets or broad singlets in the range of δ 2.5-2.8 ppm and δ 3.6-3.9 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen and the four protons on the carbons adjacent to the oxygen, respectively.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbons attached to the nitro groups being the most downfield.
-
Benzylic Carbon: A signal around δ 60-65 ppm.
-
Morpholine Carbons: Two signals at approximately δ 53-55 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂).
IR Spectroscopy
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N-O Stretching (Nitro Groups): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2800-3100 cm⁻¹.
-
C-O-C Stretching (Morpholine Ether): A strong band around 1110-1130 cm⁻¹.
-
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 267.08).
-
Fragmentation: A prominent fragment is expected from the cleavage of the benzyl-nitrogen bond, resulting in a dinitrobenzyl cation (m/z = 181.02) and a morpholine radical cation.
Reactivity and Potential Applications
The chemical reactivity of 4-(3,4-Dinitrobenzyl)morpholine is largely dictated by the dinitrobenzyl moiety.
Reduction of the Nitro Groups
The nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aminobenzyl-morpholine derivatives could serve as valuable intermediates for the synthesis of a wide range of compounds, including potential pharmaceuticals, through further functionalization of the amino groups.
Caption: Potential synthetic utility via nitro group reduction.
Nucleophilic Aromatic Substitution
The dinitro-substituted aromatic ring is highly electron-deficient and may be susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, potentially allowing for the displacement of one of the nitro groups by a strong nucleophile.
Potential Applications
-
Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities. The morpholine moiety can improve pharmacokinetic properties, while the dinitroaromatic ring can be a pharmacophore or a precursor to one.
-
Materials Science: The dinitroaromatic system suggests potential applications in the development of energetic materials or nonlinear optical materials.
-
Chemical Biology: The dinitrobenzyl group can act as a photolabile protecting group in certain contexts, allowing for the controlled release of the morpholine moiety upon irradiation.
Conclusion
4-(3,4-Dinitrobenzyl)morpholine is a compound with significant potential in various fields of chemical research. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a robust and detailed protocol for its synthesis, and an exploration of its likely reactivity and applications. The information presented herein, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists interested in the synthesis and utilization of this and related molecules. Further experimental validation of the predicted properties is warranted and will undoubtedly contribute to a deeper understanding of this intriguing compound.
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